Due to its chemical structure, 1-(4-Methoxyphenyl)ethanol is useful in studying photolysis, which is the breakdown of molecules by light. Researchers have employed it to investigate both steady-state and nanosecond laser flash photolysis processes. Source: Fisher Scientific:
1-(4-Methoxyphenyl)ethanol can be a precursor for the synthesis of other organic compounds. For instance, it is a reactant in the production of 4-(1-chloro-ethyl)-anisole. Source: Fisher Scientific:
1-(4-Methoxyphenyl)ethanol, also known as 4-methoxyphenyl ethanol, is an organic compound with the molecular formula . It features a phenolic structure with a methoxy group attached to the para position of the phenyl ring. The compound exists as a colorless liquid and has a characteristic aromatic odor. Its chemical structure can be represented as follows:
textO ||C6H4-CH-CH3 | OCH3
This compound is of interest due to its potential applications in pharmaceuticals and its unique chemical reactivity.
1-(4-Methoxyphenyl)ethanol exhibits various biological activities, including:
Several methods exist for synthesizing 1-(4-Methoxyphenyl)ethanol:
1-(4-Methoxyphenyl)ethanol finds applications in various fields:
Research into the interactions of 1-(4-Methoxyphenyl)ethanol includes:
Several compounds share structural similarities with 1-(4-Methoxyphenyl)ethanol. Below is a comparison highlighting their unique characteristics:
Compound Name | Similarity | Unique Features |
---|---|---|
(R)-1-(4-Methoxyphenyl)ethanol | 1.00 | Stereoisomer with specific biological activity |
(S)-1-(4-Methoxyphenyl)ethanol | 1.00 | Enantiomeric form often used in pharmacological studies |
1-(4-Methoxyphenyl)-2-methylpropan-1-ol | 0.92 | Contains an additional methyl group affecting properties |
2-(3,5-Dimethoxyphenyl)propan-2-ol | 0.90 | Contains two methoxy groups which may enhance solubility |
(5-Methoxy-2-methylphenyl)methanol | 0.89 | Different positioning of methoxy groups affecting reactivity |
These similar compounds exhibit variations in their chemical properties and biological activities, making them suitable for different applications while sharing a common structural motif with 1-(4-Methoxyphenyl)ethanol.
Irritant